2,2,3,3,3-pentafluoropropyl carbonochloridate
Overview
Description
2,2,3,3,3-pentafluoropropyl carbonochloridate is a chemical compound with the molecular formula C4H2ClF5O2. It is known for its unique properties due to the presence of both chloroformate and pentafluoropropyl groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3,3,3-pentafluoropropyl carbonochloridate can be synthesized through the reaction of chloroformic acid with 2,2,3,3,3-pentafluoropropanol. The reaction typically occurs under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of chloroformic acid 2,2,3,3,3-pentafluoropropyl ester involves large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors. The reaction conditions are carefully monitored to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-pentafluoropropyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chloroformate group can be substituted by nucleophiles, leading to the formation of different esters and other derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, resulting in the formation of chloroformic acid and 2,2,3,3,3-pentafluoropropanol.
Reduction: Under specific conditions, the ester can be reduced to yield alcohols and other reduced products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as acids or bases are often used to facilitate the reactions.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran are typically used to dissolve the reactants and control the reaction environment.
Major Products
The major products formed from these reactions include various esters, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,3,3,3-pentafluoropropyl carbonochloridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and other derivatives.
Biology: The compound is utilized in the modification of biomolecules, aiding in the study of biological processes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which chloroformic acid 2,2,3,3,3-pentafluoropropyl ester exerts its effects involves the interaction of its functional groups with various molecular targets. The chloroformate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The pentafluoropropyl group imparts unique properties such as increased stability and reactivity, influencing the overall behavior of the compound in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Chloroformic acid 2,2,3,3,3-trifluoropropyl ester
- Chloroformic acid 2,2,3,3,3-tetrafluoropropyl ester
- Chloroformic acid 2,2,3,3,3-hexafluoropropyl ester
Uniqueness
2,2,3,3,3-pentafluoropropyl carbonochloridate is unique due to the specific arrangement of its fluorine atoms, which provides distinct chemical properties such as higher reactivity and stability compared to its analogs. The presence of five fluorine atoms enhances its electron-withdrawing capability, making it a valuable reagent in various chemical transformations.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoropropyl carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF5O2/c5-2(11)12-1-3(6,7)4(8,9)10/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYFLYDQBAHTBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348640 | |
Record name | 2,2,3,3,3-Pentafluoropropyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501348640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025495-74-2 | |
Record name | 2,2,3,3,3-Pentafluoropropyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501348640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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